2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole
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Overview
Description
2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole is a chemical compound with the molecular formula C19H20N2O2S2. It is a derivative of benzothiazole, which is a privileged scaffold in synthetic and medicinal chemistry due to its diverse pharmacological properties .
Preparation Methods
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with 4-(azepan-1-ylsulfonyl)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-(4-(Methylsulfonyl)phenyl)benzo[d]thiazole: This compound has a similar structure but with a methylsulfonyl group instead of an azepan-1-ylsulfonyl group. It may exhibit different biological activities and chemical reactivity.
2-(4-(Phenylsulfonyl)phenyl)benzo[d]thiazole:
This compound stands out due to its unique azepan-1-ylsulfonyl group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Biological Activity
2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole, a compound with the molecular formula C19H20N2O2S2 and CAS number 612525-00-5, belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Property | Value |
---|---|
Molecular Formula | C19H20N2O2S2 |
Molar Mass | 372.5 g/mol |
CAS Number | 612525-00-5 |
Structure | Structure |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. A study highlighted the cytotoxicity of related benzothiazole derivatives against human cancer cell lines, suggesting that modifications in the chemical structure can enhance their antiproliferative activity . The mechanism often involves the inhibition of enzymes critical for cell proliferation, making these compounds promising candidates in cancer therapy.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of benzothiazole derivatives. Compounds within this class have shown inhibitory action against pro-inflammatory enzymes such as lipoxygenase. This property is crucial for developing treatments for inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
- Receptor Binding : It can bind to various receptors, modulating their activity and leading to altered cellular responses.
Comparative Analysis with Similar Compounds
The following table compares this compound with other benzothiazole derivatives regarding their biological activities:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
2-(4-(Methylsulfonyl)phenyl)benzo[d]thiazole | Moderate | High | Low |
2-(4-(Phenylsulfonyl)phenyl)benzo[d]thiazole | Low | Moderate | Moderate |
This compound | Unknown | Potential | Potential |
Case Studies
- Cytotoxicity Study : A recent investigation into a series of benzothiazole compounds revealed that some exhibited significant cytotoxicity against leukemia cell lines. These findings suggest that structural variations can lead to enhanced anticancer properties .
- Inflammation Model : In vitro studies using activated neutrophils demonstrated that certain benzothiazoles could effectively inhibit lipoxygenase activity, indicating their potential use in treating inflammatory conditions .
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,21-13-5-1-2-6-14-21)16-11-9-15(10-12-16)19-20-17-7-3-4-8-18(17)24-19/h3-4,7-12H,1-2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJWQSTWLYCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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